N-(2,3-dimethylphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide
Description
This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, characterized by a nitrogen-containing bicyclic core. Key structural features include:
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3/c1-20-8-7-11-24(21(20)2)28-27(33)19-31-18-26(34-3)25(32)16-23(31)17-29-12-14-30(15-13-29)22-9-5-4-6-10-22/h4-11,16,18H,12-15,17,19H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPARDEFRMROVFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. One common method includes the reaction of N-(2,3-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate, followed by cyclization to form the pyridine ring . The reaction conditions often require acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other oxidized functional groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain . This inhibition can enhance cholinergic transmission, potentially improving cognitive function in neurological disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
1,4-Dihydropyridine Derivatives
Table 1: Structural and Functional Comparison of 1,4-DHP Derivatives
Key Observations :
- Substitution at Position 2 : The target compound’s phenylpiperazine group distinguishes it from AZ257/AZ331, which feature simpler methyl or thioether substituents. This likely enhances CNS penetration and receptor affinity .
- Electron-Withdrawing Groups: AZ257/AZ331 incorporate cyano groups at position 5, which stabilize the DHP ring but may reduce redox activity compared to the methoxy group in the target compound.
- Thioether vs.
Acetamide-Containing Pyrazole Derivatives
Table 2: Comparison with N-Substituted Acetamides
Key Observations :
- Core Heterocycle : Pyrazole derivatives () prioritize planar aromatic systems for π-π stacking in enzyme inhibition, whereas the DHP core in the target compound allows redox-dependent mechanisms .
- Acetamide Functionality : Both classes utilize acetamide linkers for hydrogen bonding, but the target compound’s 2,3-dimethylphenyl group may confer greater steric hindrance, reducing off-target interactions compared to nitrophenyl groups in pyrazole analogs .
- Biological Targets : Pyrazole acetamides exhibit antifungal/insecticidal activity, while the target compound’s piperazine-DHP hybrid structure suggests CNS applications (e.g., antipsychotic or neuroprotective effects) .
Biological Activity
N-(2,3-dimethylphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound characterized by its unique molecular structure that includes a dimethylphenyl group, a methoxy group, and a piperazine moiety. This compound is part of the dihydropyridine class, known for various pharmacological activities, particularly in cardiovascular and neurological contexts.
- Molecular Formula : C27H32N4O3
- Molecular Weight : 460.6 g/mol
- CAS Number : 921478-56-0
The compound is synthesized through multi-step reactions involving various reagents and catalysts. It exhibits moderate solubility in organic solvents and is stable under normal laboratory conditions.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The structural components allow this compound to potentially act as an inhibitor or activator of various biochemical pathways.
Potential Targets
- Calcium Channels : Similar to other dihydropyridines, it may exhibit calcium channel blocking activity.
- Neurotransmitter Receptors : The piperazine ring suggests potential interactions with serotonin or dopamine receptors.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cell lines (MDA-MB-231) with an IC50 value indicating significant cytotoxicity.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| N-(2,3-dimethylphenyl)-2-{5-methoxy... | MDA-MB-231 | 27.6 | |
| Control (Paclitaxel) | MDA-MB-231 | 10.0 |
Case Studies
-
Breast Cancer Inhibition : A study demonstrated that derivatives similar to N-(2,3-dimethylphenyl)-2-{5-methoxy... exhibited selective cytotoxicity against MDA-MB-231 cells. The structure–activity relationship indicated that modifications in the aromatic rings could enhance potency.
"All synthesized compounds showed significant selective cytotoxicity effects against MDA-MB-231 at concentrations of 50 μM" .
- Neuropharmacological Effects : Another line of research explored the potential neuropharmacological effects of compounds related to this structure, suggesting possible applications in treating mood disorders through modulation of serotonergic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
